molecular formula C17H14N2OS B12603626 4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one CAS No. 651316-32-4

4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one

Cat. No.: B12603626
CAS No.: 651316-32-4
M. Wt: 294.4 g/mol
InChI Key: DKUNZMMYLCZAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a methylsulfanyl group at the 4th position and diphenyl groups at the 5th and 6th positions of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one typically involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents. One common method involves heating the starting material with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction leads to the selective formation of the desired pyrimidinone compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid is commonly used for oxidizing the methylsulfanyl group.

    Substitution: Various nucleophiles can be used to substitute the methylsulfanyl group, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones are the major products formed from the oxidation of the methylsulfanyl group.

    Substitution: Depending on the nucleophile used, different substituted pyrimidinones can be obtained.

Scientific Research Applications

4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. For example, derivatives of pyrimidinones have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These interactions can lead to the modulation of various cellular pathways, resulting in antiproliferative and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

651316-32-4

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

4-methylsulfanyl-5,6-diphenyl-1H-pyrimidin-2-one

InChI

InChI=1S/C17H14N2OS/c1-21-16-14(12-8-4-2-5-9-12)15(18-17(20)19-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,18,19,20)

InChI Key

DKUNZMMYLCZAFQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.